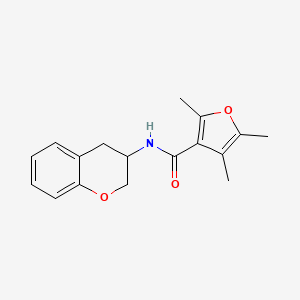
N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide, also known as MP-10, is a compound that has gained attention in the scientific community for its potential therapeutic applications. MP-10 is a piperidine derivative that has been shown to have promising effects in various areas of research, including neuroscience and pain management. In
作用機序
The exact mechanism of action of N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is involved in reward-related behavior and has been implicated in drug addiction. By blocking this receptor, N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide may reduce drug-seeking behavior and the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on the dopamine D3 receptor, it has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems. It has also been shown to have anti-inflammatory effects, suggesting that it may have potential as a treatment for inflammatory conditions.
実験室実験の利点と制限
One advantage of N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide for lab experiments is its selectivity for the dopamine D3 receptor, which allows researchers to study the role of this receptor in various physiological processes. However, one limitation of N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide is its relatively low potency, which may require higher doses to achieve the desired effects.
将来の方向性
There are a number of potential future directions for research on N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide. One area of interest is its potential as a treatment for drug addiction. Further studies are needed to determine its efficacy in humans and to identify any potential side effects. Another area of interest is its potential as a pain medication. Studies are needed to determine its effectiveness in humans and to compare its efficacy to currently available pain medications. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide and to identify any other potential therapeutic applications.
合成法
The synthesis of N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide involves the reaction of 3-methylpiperidine-1-carboxylic acid with 2-methoxypyridine-3-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide in its pure form.
科学的研究の応用
N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide has been studied extensively in the field of neuroscience, particularly in the area of drug addiction. Studies have shown that N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide can reduce drug-seeking behavior in rats trained to self-administer cocaine and methamphetamine. It has also been shown to reduce the rewarding effects of cocaine, suggesting that it may have potential as a treatment for drug addiction.
N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide has also been studied for its potential as a pain medication. It has been shown to have analgesic effects in animal models of neuropathic pain, and may have advantages over currently available pain medications due to its lack of addictive potential.
特性
IUPAC Name |
N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-10-5-4-8-16(9-10)13(17)15-11-6-3-7-14-12(11)18-2/h3,6-7,10H,4-5,8-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOGDIFALJLRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=C(N=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

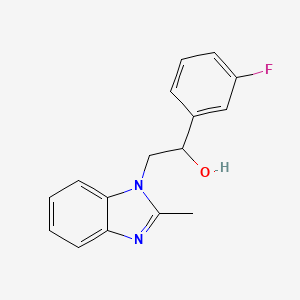
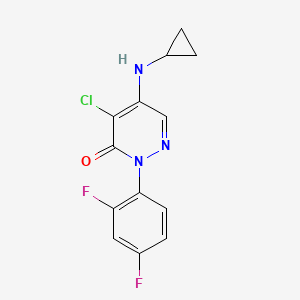
![1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone](/img/structure/B7527497.png)
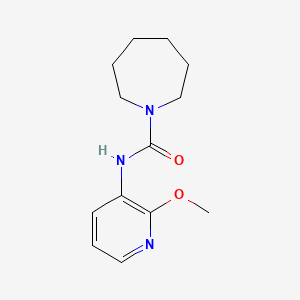
![4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-pyrimidin-2-yl-1,3-thiazole](/img/structure/B7527511.png)
![3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7527524.png)
![1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7527537.png)
![3-[(3-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7527543.png)
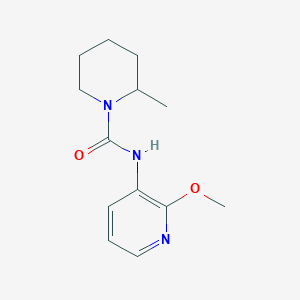
![1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline](/img/structure/B7527566.png)
![N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7527572.png)
![2-[(2,3-Dihydro-1-benzofuran-2-ylmethylamino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7527583.png)
![3-[2-(2-Methoxyphenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7527594.png)
